molecular formula C16H13ClF3NO4S B2824450 3-(Trifluoromethyl)phenyl 2-[4-chloro(methylsulfonyl)anilino]acetate CAS No. 339019-08-8

3-(Trifluoromethyl)phenyl 2-[4-chloro(methylsulfonyl)anilino]acetate

Cat. No. B2824450
CAS RN: 339019-08-8
M. Wt: 407.79
InChI Key: QQHZVPQXOHNPIK-UHFFFAOYSA-N
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Description

“3-(Trifluoromethyl)phenyl 2-[4-chloro(methylsulfonyl)anilino]acetate” is a chemical compound with the molecular formula C16H13ClF3NO4S and a molecular weight of 407.79 . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of this compound or its derivatives has been studied in the context of medicinal chemistry . For example, a series of 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group (-CF3), which is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 407.79 . More detailed properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Coordination

  • Synthesis, Coordination, and Catalytic Use of 1′-(Diphenylphosphino)ferrocene-1-sulfonate Anion: This study explored the synthesis and coordination properties of certain ferrocene-based compounds, which might be relevant to the broader chemical family that includes 3-(Trifluoromethyl)phenyl 2-[4-chloro(methylsulfonyl)anilino]acetate. (Zábranský, Císařová, & Štěpnička, 2018).

Reaction with Anilides

  • Introduction of a hydroxy group at the para position and N-iodophenylation of N-arylamides: This research presents reactions of anilides with phenyliodine(III) bis(trifluoroacetate), which could be conceptually related to the reactions involving 3-(Trifluoromethyl)phenyl compounds. (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002).

Antiandrogen Activity

  • Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives: This study focuses on the synthesis and testing of compounds similar in structure to 3-(Trifluoromethyl)phenyl compounds for their antiandrogen activity, offering insights into their potential biological applications. (Tucker, Crook, & Chesterson, 1988).

Polymerization and Complexation

  • Polymerizations of ethylenic monomers initiated by superacids: This research delves into the complexation properties of trifluoromethanesulphonates, which could be relevant to understanding the properties of 3-(Trifluoromethyl)phenyl compounds in polymerization processes. (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).

Inhibition of Pyruvate Dehydrogenase Kinase

  • Anilides of (R)-trifluoro-2-hydroxy-2-methylpropionic acid as inhibitors of pyruvate dehydrogenase kinase: This study investigates anilide derivatives of a compound structurally similar to 3-(Trifluoromethyl)phenyl compounds, examining their role as inhibitors of pyruvate dehydrogenase kinase. (Bebernitz et al., 2000).

Elastase Inhibition

  • The indirect mechanism of action of the trifluoroacetyl peptides on elastase: This research looks into the inhibitory effect of trifluoroacetyl dipeptide anilides on elastase, potentially relevant to the study of compounds like 3-(Trifluoromethyl)phenyl compounds. (Dimicoli, Renaud, & Bieth, 2005).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled .

properties

IUPAC Name

[3-(trifluoromethyl)phenyl] 2-(4-chloro-N-methylsulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO4S/c1-26(23,24)21(13-7-5-12(17)6-8-13)10-15(22)25-14-4-2-3-11(9-14)16(18,19)20/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHZVPQXOHNPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)OC1=CC=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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